![molecular formula C22H20N2O4 B13991544 2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 5871-94-3](/img/structure/B13991544.png)
2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Industrial methods also focus on the scalability of the process, ensuring that large quantities of the compound can be produced in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzaldehyde, while reduction of the carbonyl group can produce 3-(4-hydroxyphenyl)propanol.
Scientific Research Applications
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Similar structure but lacks the diphenylcarbamoyl group.
Diphenylcarbamoyl chloride: Used as a reagent in the synthesis of the target compound.
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but lacks the diphenylcarbamoylamino group.
Uniqueness
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of both the diphenylcarbamoylamino and hydroxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5871-94-3 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H20N2O4/c25-19-13-11-16(12-14-19)15-20(21(26)27)23-22(28)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,25H,15H2,(H,23,28)(H,26,27) |
InChI Key |
JBRTTYMKLZTNNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



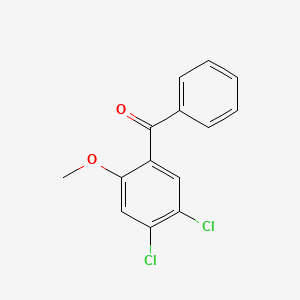
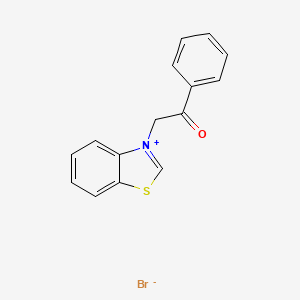

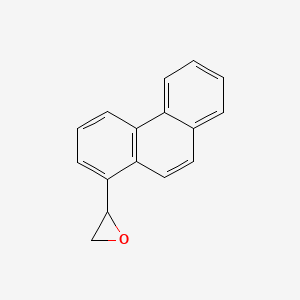
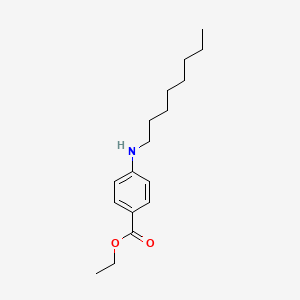
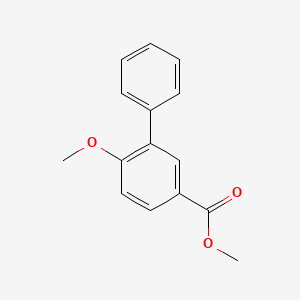
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)
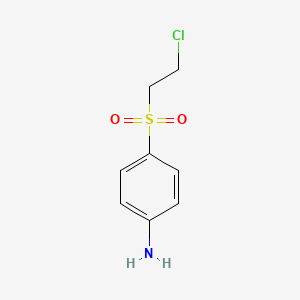
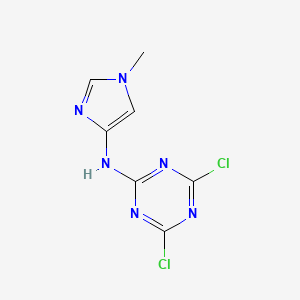
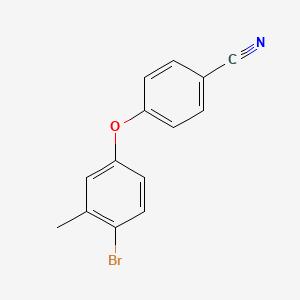
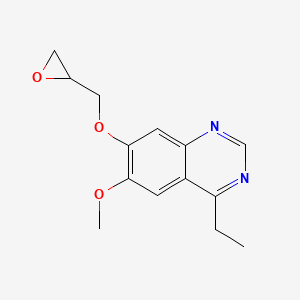
![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
